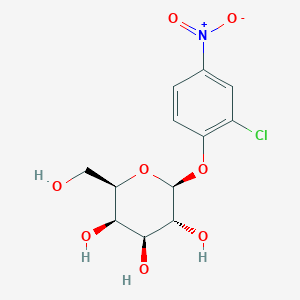

2-Chloro-4-nitrophenyl-beta-D-galactopyranoside

Description

BenchChem offers high-quality 2-Chloro-4-nitrophenyl-beta-D-galactopyranoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4-nitrophenyl-beta-D-galactopyranoside including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S,3R,4S,5R,6R)-2-(2-chloro-4-nitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO8/c13-6-3-5(14(19)20)1-2-7(6)21-12-11(18)10(17)9(16)8(4-15)22-12/h1-3,8-12,15-18H,4H2/t8-,9+,10+,11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJCVBKZRKNFZOD-YBXAARCKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80432385 | |

| Record name | 2-Chloro-4-nitrophenyl-beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123706-60-5 | |

| Record name | 2-Chloro-4-nitrophenyl-beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-4-nitrophenyl-β-D-galactopyranoside (CNPG) for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Chloro-4-nitrophenyl-β-D-galactopyranoside (CNPG), a highly sensitive chromogenic substrate for the enzyme β-galactosidase. Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles of CNPG, its applications, and detailed protocols for its effective use.

Introduction: The Need for Sensitive β-Galactosidase Detection

β-galactosidase is a widely utilized enzyme in molecular biology and microbiology, serving as a reporter gene in various expression systems and as a diagnostic marker for microbial identification.[1] The ability to sensitively and quantitatively measure its activity is paramount. While several chromogenic substrates for β-galactosidase exist, such as o-nitrophenyl-β-D-galactopyranoside (ONPG) and 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-Gal), the demand for substrates with enhanced sensitivity and kinetic properties has led to the development of alternatives like CNPG.[2][3] This guide will explore the unique advantages of CNPG and provide the technical insights necessary for its successful implementation in research and development settings.

Physicochemical Properties of CNPG

A thorough understanding of the physical and chemical characteristics of a substrate is fundamental to its proper handling and application.

| Property | Value | Source |

| IUPAC Name | (2S,3R,4S,5R,6R)-2-(2-chloro-4-nitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol | [4] |

| CAS Number | 123706-60-5 | [4] |

| Molecular Formula | C₁₂H₁₄ClNO₈ | [4] |

| Molecular Weight | 335.69 g/mol | [4] |

| Appearance | Off-white to pale yellow powder | [5] |

| Solubility | Soluble in water, DMSO, and DMF | [6][7] |

| Storage | Store at -15°C to -20°C, protected from light and moisture | [8][9] |

Mechanism of Action: A Chromogenic Transformation

The utility of CNPG as a substrate lies in its enzymatic cleavage by β-galactosidase, which results in a quantifiable color change. The enzyme hydrolyzes the β-glycosidic bond, releasing galactose and the chromophore 2-chloro-4-nitrophenol (CNP).[10] In an alkaline environment, CNP forms the 2-chloro-4-nitrophenolate anion, which exhibits a distinct yellow color with a maximum absorbance at approximately 405 nm.[10] The rate of color formation is directly proportional to the β-galactosidase activity in the sample.

Caption: Enzymatic hydrolysis of CNPG by β-galactosidase.

Quantitative Analysis: The Beer-Lambert Law in Practice

To quantify β-galactosidase activity, the Beer-Lambert law is applied, which relates the absorbance of the product to its concentration. The molar extinction coefficient (ε) of the product, 2-chloro-4-nitrophenol, at 405 nm is a critical parameter for this calculation.

Molar Extinction Coefficient (ε) of 2-Chloro-4-nitrophenol at 405 nm: 14,580 M⁻¹cm⁻¹[4]

The activity of the enzyme can be calculated using the following formula:

Activity (units/mL) = (ΔA₄₀₅ × Total Volume) / (ε × Path Length × Sample Volume × Time)

Where:

-

ΔA₄₀₅ is the change in absorbance at 405 nm

-

Total Volume is the final volume of the reaction mixture

-

ε is the molar extinction coefficient (14,580 M⁻¹cm⁻¹)

-

Path Length is the light path of the cuvette or microplate well (typically 1 cm)

-

Sample Volume is the volume of the enzyme-containing sample added

-

Time is the reaction time in minutes

One unit of β-galactosidase is defined as the amount of enzyme that hydrolyzes 1.0 µmole of substrate per minute under specified conditions.

Comparative Analysis with Other Chromogenic Substrates

The choice of a chromogenic substrate can significantly impact the sensitivity and quantifiability of a β-galactosidase assay.

| Substrate | Product Color | Solubility of Product | Quantitative | Relative Sensitivity | Key Advantages | Key Disadvantages |

| CNPG | Yellow | Soluble | Yes | High | High Vmax, suitable for automated analyzers | Less commonly cited in historical literature |

| ONPG | Yellow | Soluble | Yes | Standard | Well-established, widely used | Lower Vmax compared to CNPG[11] |

| X-Gal | Blue | Insoluble | No (Qualitative) | Very High | Excellent for blue-white screening on solid media | Not suitable for quantitative solution-based assays[12] |

A key advantage of CNPG over the widely used ONPG is its superior kinetic properties. A patent describing CNPG highlights that its maximum enzymatic rate (Vmax) is at least four times that of ONPG, while maintaining a similar Michaelis constant (Km).[11] This indicates that CNPG can provide a more rapid and sensitive response, which is particularly beneficial for high-throughput screening and automated analysis platforms.[11]

Experimental Protocols

The following protocols are provided as a guide and should be optimized for specific experimental conditions.

Preparation of Reagents

-

CNPG Substrate Solution (4 mg/mL): Dissolve 4 mg of CNPG in 1 mL of a suitable buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.0). This solution should be prepared fresh for optimal performance.

-

Assay Buffer (Z-Buffer, pH 7.0):

-

60 mM Na₂HPO₄·7H₂O

-

40 mM NaH₂PO₄·H₂O

-

10 mM KCl

-

1 mM MgSO₄·7H₂O

-

50 mM β-mercaptoethanol (add fresh)[10]

-

-

Stop Solution (1 M Sodium Carbonate): Dissolve 10.6 g of sodium carbonate in 100 mL of deionized water.

β-Galactosidase Assay in Cell Lysates (96-well plate format)

This protocol is adapted from standard ONPG assays and can be used for measuring β-galactosidase activity in transfected mammalian cells.[13]

-

Cell Lysis:

-

Wash cell monolayers with 1X PBS.

-

Add an appropriate volume of lysis buffer to each well.

-

Perform freeze-thaw cycles to ensure complete cell lysis.

-

Centrifuge the plate to pellet cell debris.

-

-

Assay Procedure:

-

Transfer 10-50 µL of the cell lysate supernatant to a new 96-well plate.

-

Add 150 µL of Assay Buffer to each well.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Add 50 µL of the CNPG Substrate Solution to each well to start the reaction.

-

Incubate at 37°C for 30 minutes or until a yellow color develops.

-

Stop the reaction by adding 50 µL of Stop Solution.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Caption: Workflow for β-galactosidase assay in cell lysates.

Applications in Research and Development

Reporter Gene Assays

The lacZ gene, which encodes β-galactosidase, is a commonly used reporter gene in molecular biology. The activity of β-galactosidase can be used to study gene expression and regulation. The high sensitivity of CNPG makes it an excellent substrate for detecting low levels of lacZ expression.

Microbiological Identification

β-galactosidase is a key enzyme for the identification of coliform bacteria.[1] While many chromogenic media utilize substrates like X-Gal, CNPG can be employed in liquid-based assays for the rapid detection and quantification of β-galactosidase-producing microorganisms.

One notable application is in the potential identification of Streptococcus pneumoniae. Some strains of S. pneumoniae express a surface-associated β-galactosidase.[14][15] The use of a sensitive chromogenic substrate like CNPG could facilitate the development of rapid diagnostic assays for this important pathogen. The principle involves incubating a bacterial suspension with the CNPG substrate and measuring the color change, which would indicate the presence of β-galactosidase activity.

Synthesis Overview

The synthesis of 2-chloro-4-nitrophenyl-β-D-galactopyranoside typically involves the glycosylation of 2-chloro-4-nitrophenol with a protected galactose derivative. A common method involves the use of a glycosyl donor with a suitable leaving group, such as a halide or a thioether, which reacts with the phenolic hydroxyl group of 2-chloro-4-nitrophenol.[5][16] Subsequent deprotection of the hydroxyl groups on the galactose moiety yields the final product. The stereochemistry of the glycosidic bond is a critical aspect of the synthesis, with methods often designed to favor the formation of the desired β-anomer.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling CNPG.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.

-

Storage: Store in a tightly sealed container in a cool, dry place, protected from light. Recommended storage is at -15°C to -20°C.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the manufacturer.

Conclusion

2-Chloro-4-nitrophenyl-β-D-galactopyranoside is a valuable tool for researchers and drug development professionals who require sensitive and quantitative detection of β-galactosidase activity. Its superior kinetic properties compared to traditional substrates like ONPG offer significant advantages, particularly in high-throughput applications. By understanding its mechanism of action and employing the appropriate protocols, scientists can leverage the power of CNPG to advance their research in gene expression, microbiology, and beyond.

References

-

J&K Scientific. 2-Chloro-4-nitrophenyl β-D-galactopyranoside, 98%. Available at: [Link]

-

PubMed. Synthesis of 2-chloro-4-nitrophenyl alpha-L-fucopyranoside: a substrate for alpha-L-fucosidase (AFU). Available at: [Link]

-

Biology Stack Exchange. What are the advantages and disadvantages of using beta-galactosidase compared to luciferase as a reporter gene? Available at: [Link]

-

ResearchGate. Chromogenic hydroxyanthraquinone-based enzyme substrates for the detection of microbial β-d-galactosidase, β-d-glucuronidase and β-d-ribosidase. Available at: [Link]

-

ASM Journals. Characterization of the Streptococcus pneumoniae BgaC Protein as a Novel Surface β-Galactosidase with Specific Hydrolysis Activity for the Galβ1-3GlcNAc Moiety of Oligosaccharides. Available at: [Link]

-

ACS Publications. Direct Synthesis of para-Nitrophenyl Glycosides from Reducing Sugars in Water. Available at: [Link]

-

Stockinger Lab. ASSAY OF β-GALACTOSIDASE IN YEAST. Available at: [Link]

-

MDPI. Modified Enzyme Substrates for the Detection of Bacteria: A Review. Available at: [Link]

-

Roth Lab. Beta-Galactosidase Activity Assay. Available at: [Link]

-

NIH. Characterization of Novel β-Galactosidase Activity That Contributes to Glycoprotein Degradation and Virulence in Streptococcus pneumoniae. Available at: [Link]

-

Agilent. β–Galactosidase Assay Kit. Available at: [Link]

-

NIH. Single-step method for β-galactosidase assays in Escherichia coli using a 96-well microplate reader. Available at: [Link]

-

Canvax Biotech. DATA SHEET. Available at: [Link]

-

Bio-Rad. Chromogenic Media Reference Guide. Available at: [Link]

-

ResearchGate. The Streptococcus pneumoniae Beta-Galactosidase Is a Surface Protein. Available at: [Link]

-

ResearchGate. If you are to use ONPG or PNPG, the yellow coloration will only form in alkaline solution. Available at: [Link]

- Google Patents. Substrates for B-galactosidase.

-

PubMed. Quantitative beta-galactosidase assay suitable for high-throughput applications in the yeast two-hybrid system. Available at: [Link]

-

Biology LibreTexts. 21: ONPG Assay. Available at: [Link]

-

PubMed. A Simple Quantitative Assay for Measuring β-Galactosidase Activity Using X-Gal in Yeast-Based Interaction Analyses. Available at: [Link]

-

Microbe Notes. ONPG Test- Principle, Procedure, Results, Uses. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. goldbio.com [goldbio.com]

- 3. biology.stackexchange.com [biology.stackexchange.com]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. caymanchem.com [caymanchem.com]

- 7. stockingerlab.osu.edu [stockingerlab.osu.edu]

- 8. scbt.com [scbt.com]

- 9. Chromogenic technology – Chromagar [chromagar.com]

- 10. Beta-Galactosidase Activity Assay [rothlab.ucdavis.edu]

- 11. canvaxbiotech.com [canvaxbiotech.com]

- 12. Chromogenic hydroxyanthraquinone-based enzyme substrates for the detection of microbial β-d-galactosidase, β-d-glucuronidase and β-d-ribosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. journals.asm.org [journals.asm.org]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis of 2-chloro-4-nitrophenyl alpha-L-fucopyranoside: a substrate for alpha-L-fucosidase (AFU) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Chloro-4-nitrophenyl-β-D-galactopyranoside (CNPG) for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, mechanism of action, and practical applications of 2-Chloro-4-nitrophenyl-β-D-galactopyranoside (CNPG), a chromogenic substrate pivotal for the sensitive detection of β-galactosidase activity. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with field-proven insights to facilitate the effective use of CNPG in various experimental contexts.

Core Chemical and Physical Properties

2-Chloro-4-nitrophenyl-β-D-galactopyranoside, commonly abbreviated as CNPG, is a synthetic glycoside designed for the colorimetric assay of β-galactosidase. Its molecular structure consists of a galactose sugar moiety linked to a 2-chloro-4-nitrophenyl group. The presence of the electron-withdrawing chloro and nitro groups on the phenyl ring is critical to its function as a chromogenic substrate.

A summary of its key chemical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of CNPG

| Property | Value |

| CAS Number | 123706-60-5[1] |

| Molecular Formula | C₁₂H₁₄ClNO₈[1] |

| Molecular Weight | 335.69 g/mol [1] |

| Appearance | Typically an off-white to pale yellow crystalline powder |

| Melting Point | 211.0 °C[1] |

| Solubility | While specific quantitative data for CNPG is not readily available, analogous compounds such as p-nitrophenyl-β-D-galactopyranoside are soluble in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and sparingly soluble in water and ethanol.[2] It is recommended to prepare stock solutions in an organic solvent like DMSO. |

| Storage | Store at -15°C or below in a tightly sealed container, protected from light and moisture.[1] |

Mechanism of Action: The Enzymatic Reaction and Chromogenic Detection

The utility of CNPG as a biochemical tool lies in its specific interaction with the enzyme β-galactosidase. The enzyme catalyzes the hydrolysis of the β-glycosidic bond linking the galactose to the 2-chloro-4-nitrophenolate aglycone. This enzymatic cleavage releases two products: D-galactose and the highly colored 2-chloro-4-nitrophenol (CNP).

The released CNP, under alkaline conditions, exhibits a distinct yellow color, which can be quantified spectrophotometrically. The intensity of the color is directly proportional to the amount of CNP produced, which in turn is a direct measure of the β-galactosidase activity in the sample. The reaction can be monitored by measuring the absorbance at or near the absorbance maximum of CNP, which is typically between 405 nm and 420 nm.

Caption: Enzymatic hydrolysis of CNPG by β-galactosidase.

Applications in Research and Development

CNPG is a valuable substrate in a multitude of molecular biology and biotechnological applications where the detection and quantification of β-galactosidase activity are essential.

-

Reporter Gene Assays: The lacZ gene, which encodes for β-galactosidase, is a widely used reporter gene in studies of gene expression and regulation. CNPG provides a sensitive and quantitative method to measure the activity of the lacZ reporter, allowing researchers to assess promoter activity, transcription factor binding, and the effects of various stimuli on gene expression.

-

Enzyme Immunoassays (EIA): In techniques such as ELISA (Enzyme-Linked Immunosorbent Assay), β-galactosidase can be conjugated to antibodies or antigens. The addition of CNPG allows for the colorimetric detection and quantification of the target molecule.

-

Screening for β-Galactosidase Inhibitors: In drug discovery, CNPG is employed in high-throughput screening (HTS) assays to identify and characterize potential inhibitors of β-galactosidase. A decrease in the rate of color development in the presence of a test compound indicates inhibitory activity.

-

Microbiology and Food Technology: CNPG can be used to detect and quantify coliform bacteria, which are indicators of sanitation, as they produce β-galactosidase.

Experimental Protocols: A Guide to β-Galactosidase Assay Using CNPG

The following is a generalized protocol for a colorimetric β-galactosidase assay in a 96-well plate format. It is crucial to optimize parameters such as substrate concentration, enzyme concentration, and incubation time for each specific application.

Reagents and Buffers

-

Lysis Buffer: (e.g., 100 mM potassium phosphate, pH 7.8, 1 mM DTT). The choice of lysis buffer may vary depending on the cell type and experimental requirements.

-

Assay Buffer (Z-buffer): 60 mM Na₂HPO₄, 40 mM NaH₂PO₄, 10 mM KCl, 1 mM MgSO₄. Adjust to pH 7.0. Just before use, add β-mercaptoethanol to a final concentration of 50 mM.

-

CNPG Stock Solution: Prepare a 10 mg/mL stock solution of CNPG in DMSO. Store at -20°C, protected from light.

-

Stop Solution: 1 M Sodium Carbonate (Na₂CO₃).

Assay Procedure

-

Sample Preparation: Prepare cell lysates containing the β-galactosidase enzyme. This may involve cell harvesting, resuspension in Lysis Buffer, and cell disruption through methods such as sonication or freeze-thaw cycles. Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Reaction Setup: In a 96-well microplate, add the following to each well:

-

X µL of cell lysate (the amount should be optimized to ensure the reaction rate is within the linear range of the assay).

-

(100 - X) µL of Assay Buffer.

-

-

Initiate the Reaction: Add 20 µL of the CNPG stock solution to each well. Mix gently by pipetting or using a plate shaker.

-

Incubation: Incubate the plate at 37°C. The incubation time will depend on the enzyme activity and should be optimized. Monitor the development of a yellow color.

-

Stop the Reaction: Add 50 µL of 1 M Na₂CO₃ to each well to stop the enzymatic reaction and enhance the color of the 2-chloro-4-nitrophenol product.

-

Measurement: Read the absorbance at 405 nm or 420 nm using a microplate reader.

-

Data Analysis: The β-galactosidase activity can be calculated using the following formula:

Activity (Miller Units) = (1000 × A₄₂₀) / (t × V × OD₆₀₀)

Where:

-

A₄₂₀ is the absorbance at 420 nm.

-

t is the incubation time in minutes.

-

V is the volume of the cell lysate used in the assay in mL.

-

OD₆₀₀ is the optical density of the cell culture at 600 nm before lysis, used to normalize for cell density.

-

Caption: Workflow for a typical β-galactosidase assay using CNPG.

Comparative Analysis with Other β-Galactosidase Substrates

The choice of a chromogenic substrate is critical for the success of a β-galactosidase assay. While several substrates are available, each possesses unique characteristics.

Table 2: Comparison of Common β-Galactosidase Substrates

| Substrate | Product | Detection Method | Key Features |

| CNPG | 2-Chloro-4-nitrophenol | Colorimetric (405-420 nm) | High sensitivity; soluble product allows for quantitative kinetic studies. |

| ONPG (o-nitrophenyl-β-D-galactopyranoside) | o-nitrophenol | Colorimetric (420 nm) | Widely used; good for quantitative assays; soluble product.[3] |

| X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) | Dimerized chloro-bromo indigo | Colorimetric (insoluble blue precipitate) | Excellent for qualitative screening (e.g., blue-white screening in cloning); not ideal for quantitative kinetic assays due to product insolubility. |

While specific kinetic data (Km and Vmax) for CNPG is not as widely published as for ONPG, the structural similarity suggests comparable performance. The primary advantage of nitrophenyl-based substrates like CNPG and ONPG over X-gal is the production of a soluble colored product, which is essential for accurate, continuous monitoring of enzyme kinetics in solution.[4]

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling CNPG.

-

Hazard Identification: Based on data for analogous compounds, CNPG may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1]

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area or under a fume hood.

-

Avoid inhalation of dust.

-

Wash hands thoroughly after handling.

-

-

First Aid:

-

In case of eye contact, rinse cautiously with water for several minutes.

-

In case of skin contact, wash with plenty of soap and water.

-

If inhaled, move the person to fresh air.

-

If swallowed, seek medical attention.

-

Always consult the most recent Safety Data Sheet (SDS) for comprehensive safety information.

Conclusion

2-Chloro-4-nitrophenyl-β-D-galactopyranoside is a robust and sensitive chromogenic substrate for the detection and quantification of β-galactosidase activity. Its ability to produce a soluble, colored product upon enzymatic hydrolysis makes it an excellent choice for a wide range of applications, from fundamental research in gene regulation to high-throughput screening in drug discovery. By understanding its chemical properties and the principles of the enzymatic assay, researchers can effectively leverage CNPG to achieve reliable and reproducible results.

References

- Characterization of Beta-Galactosidase Enzyme Kinetics and Thermodynamics Produced from Aspergillus Oryzae. Pakistan Journal of Life and Social Sciences.

- Kinetic studies on exploring lactose hydrolysis potential of β galactosidase extracted from Lactobacillus plantarum HF571129.

-

PubChem. (n.d.). GHS Classification (Rev.11, 2025) Summary. Retrieved from [Link]

-

Wikipedia. (n.d.). GHS hazard pictograms. Retrieved from [Link]

-

Stoffenmanager. (n.d.). GHS hazard pictograms. Retrieved from [Link]

-

Safe Work Australia. (n.d.). Using the GHS. Retrieved from [Link]

-

Chem-Space. (n.d.). List of GHS Hazard and Precautionary Statements. Retrieved from [Link]

-

Agilent. (n.d.). Kinetic Analysis of ß-Galactosidase Activity using PowerWave HT Microplate Spectrophotometer and Gen5 Data Analysis Software. Retrieved from [Link]

-

Beta-galactosidase Kinetics. Caltech. Retrieved from [Link]

-

SlideShare. (n.d.). Enzyme kinetics of β-gal. Retrieved from [Link]

-

Carl ROTH. (n.d.). 2-Chloro-4-nitrophenyl b-D-galactopyranoside, 2 g. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Mechanism and Application of 2-Chloro-4-nitrophenyl-β-D-galactopyranoside (CNPG)

This guide provides a comprehensive overview of the chromogenic substrate 2-Chloro-4-nitrophenyl-β-D-galactopyranoside (CNPG), detailing its mechanism of action, applications in research, and a validated protocol for its use in enzymatic assays. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this versatile biochemical tool.

Introduction: The Role of Chromogenic Substrates in Enzymatic Assays

In the realm of molecular biology and biotechnology, the quantification of enzyme activity is a cornerstone of many experimental workflows. Chromogenic substrates are invaluable tools in this context, as they are compounds that are colorless until acted upon by a specific enzyme. The enzymatic reaction releases a colored product, or chromophore, the concentration of which can be readily measured using spectrophotometry. This color change provides a direct and quantifiable measure of the enzyme's activity.

2-Chloro-4-nitrophenyl-β-D-galactopyranoside (CNPG) is a prominent example of such a substrate, specifically designed for the sensitive detection of β-galactosidase activity.[1][2] β-galactosidase is an enzyme that catalyzes the hydrolysis of β-galactosides into monosaccharides. In molecular biology, the gene encoding β-galactosidase, lacZ, is a widely used reporter gene. Its expression can be easily monitored by assaying for β-galactosidase activity, and CNPG serves as an excellent substrate for this purpose.

The Core Mechanism: Enzymatic Cleavage of CNPG

The utility of CNPG lies in its specific interaction with β-galactosidase. The enzyme recognizes the β-D-galactopyranoside moiety of the CNPG molecule and cleaves the glycosidic bond that links it to the 2-chloro-4-nitrophenyl group.[3]

This enzymatic hydrolysis yields two products: D-galactose and 2-chloro-4-nitrophenol.[4] While D-galactose is a simple sugar that is integrated into cellular metabolism, the 2-chloro-4-nitrophenol is a potent chromophore. In its protonated form, it is light yellow, but under alkaline conditions, it deprotonates to form the 2-chloro-4-nitrophenolate anion, which exhibits a strong yellow color with a maximum absorbance at 405-420 nm.[4][5] The intensity of this yellow color is directly proportional to the amount of 2-chloro-4-nitrophenol produced, which in turn is a direct measure of the β-galactosidase activity in the sample.

The chemical properties of the released chromophore, 2-chloro-4-nitrophenol, are critical to the assay's sensitivity. It is a light yellow, needle-like crystalline solid with a melting point of 105-106 °C.[6][7][8][9] It is soluble in organic solvents like ether, ethanol, and chloroform, but has low solubility in water.[7][10] This property necessitates the use of appropriate buffers and, in some cases, organic co-solvents to ensure it remains in solution during the assay.

Visualizing the Mechanism

The enzymatic cleavage of CNPG can be represented by the following diagram:

Caption: Enzymatic cleavage of CNPG by β-galactosidase.

Applications in Research and Development

The CNPG-based β-galactosidase assay has a wide range of applications across various scientific disciplines:

-

Reporter Gene Assays: In molecular and cell biology, the lacZ gene is frequently used as a reporter to study gene expression and regulation. The activity of the expressed β-galactosidase can be easily and accurately quantified using CNPG, providing a reliable measure of the transcriptional activity of a promoter of interest.

-

Microbiology: In microbiology, CNPG can be incorporated into selective media to differentiate between bacterial colonies that express β-galactosidase (e.g., coliforms) and those that do not.[11] This is particularly useful in water quality testing and food safety.

-

Enzyme Kinetics and Inhibition Studies: The continuous nature of the spectrophotometric assay allows for the detailed study of β-galactosidase kinetics. Researchers can determine key parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax). Furthermore, the assay is well-suited for high-throughput screening of potential β-galactosidase inhibitors, which is relevant in various therapeutic areas.

-

Biotechnology: In biotechnology, β-galactosidase is used in various industrial processes, such as the production of lactose-free dairy products. The CNPG assay can be employed for quality control and process optimization to ensure the enzyme is active and efficient.[12]

A Validated Protocol for β-Galactosidase Activity Assay Using CNPG

This section provides a detailed, step-by-step protocol for measuring β-galactosidase activity in cell lysates using CNPG. This protocol is designed to be a self-validating system, with built-in controls and clear decision points.

Reagent Preparation

-

Z-Buffer (1X):

-

60 mM Na₂HPO₄·7H₂O

-

40 mM NaH₂PO₄·H₂O

-

10 mM KCl

-

1 mM MgSO₄·7H₂O

-

Adjust pH to 7.0.

-

Note: Just before use, add 2.7 µL of β-mercaptoethanol per 1 mL of Z-Buffer. β-mercaptoethanol is crucial for stabilizing the β-galactosidase enzyme.[13]

-

-

CNPG Solution (4 mg/mL):

-

Dissolve 4 mg of CNPG in 1 mL of Z-Buffer.

-

Note: This solution should be prepared fresh daily and protected from light.[3]

-

-

Stop Solution (1 M Na₂CO₃):

-

Dissolve 10.6 g of sodium carbonate in 100 mL of deionized water.

-

Experimental Workflow

The following workflow outlines the key steps from sample preparation to data analysis.

Caption: Experimental workflow for a CNPG-based β-galactosidase assay.

Detailed Step-by-Step Methodology

-

Cell Lysis:

-

Harvest cells and wash with 1X Phosphate Buffered Saline (PBS).

-

Resuspend the cell pellet in an appropriate lysis buffer (e.g., a buffer containing a mild detergent like Triton X-100). The volume of lysis buffer will depend on the size of the cell pellet.

-

Incubate on ice for 30 minutes with intermittent vortexing to ensure complete lysis.

-

Centrifuge the lysate at high speed (e.g., 12,000 x g) for 10 minutes at 4°C to pellet cell debris.

-

Carefully transfer the supernatant (cell lysate) to a fresh, pre-chilled microfuge tube.

-

-

Protein Concentration Determination:

-

Determine the total protein concentration of the cell lysate using a standard method such as the Bradford or BCA assay. This is essential for normalizing the enzyme activity and ensuring accurate comparisons between samples.

-

-

Enzymatic Assay:

-

In a microfuge tube, combine the following:

-

1-30 µL of cell lysate (the amount will need to be optimized depending on the expected enzyme activity).

-

Z-Buffer (with β-mercaptoethanol) to a final volume of 700 µL.

-

-

Include a blank control containing lysis buffer instead of cell lysate.

-

Pre-incubate the tubes at 37°C for 5 minutes to bring the reaction mixture to the optimal temperature.

-

Initiate the reaction by adding 100 µL of the 4 mg/mL CNPG solution to each tube.

-

Incubate the reaction at 37°C. The incubation time will vary depending on the enzyme activity but is typically between 30 minutes to several hours. The reaction should be stopped when a noticeable yellow color has developed.[14][15][16]

-

Stop the reaction by adding 200 µL of 1 M Na₂CO₃. This will raise the pH, inactivate the enzyme, and maximize the color of the 2-chloro-4-nitrophenolate.[13][14]

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each sample at 420 nm using a spectrophotometer. Use the blank control to zero the instrument.

-

The β-galactosidase activity is typically expressed in Miller Units, which are defined as: Miller Units = (1000 * A₄₂₀) / (t * V * [P]) Where:

-

A₄₂₀ is the absorbance at 420 nm.

-

t is the reaction time in minutes.

-

V is the volume of cell lysate used in the assay in mL.

-

[P] is the protein concentration in mg/mL.

-

-

Quantitative Data Summary

| Parameter | Value | Reference |

| Substrate | 2-Chloro-4-nitrophenyl-β-D-galactopyranoside (CNPG) | [1] |

| Enzyme | β-Galactosidase | [1] |

| Product | 2-Chloro-4-nitrophenol | [4] |

| Product Molar Extinction Coefficient (ε) at 410 nm, pH 10 | ~18,500 M⁻¹cm⁻¹ | Note: This is an approximate value for a similar compound, o-nitrophenol, and should be determined empirically for 2-chloro-4-nitrophenol under specific assay conditions. |

| Optimal pH for β-Galactosidase | ~7.0-7.5 | [13] |

| Wavelength for Detection | 405-420 nm | [4][5] |

Conclusion and Future Perspectives

2-Chloro-4-nitrophenyl-β-D-galactopyranoside remains a robust and reliable tool for the quantification of β-galactosidase activity. Its simple, colorimetric readout makes it suitable for a wide range of applications, from basic research to industrial quality control. The principles of its mechanism of action are well-understood, and the assay protocol is highly adaptable to various experimental needs.

Future advancements in this area may focus on the development of novel chromogenic or fluorogenic substrates with enhanced sensitivity, solubility, and kinetic properties. Additionally, the integration of such assays into microfluidic and automated high-throughput screening platforms will continue to expand their utility in drug discovery and systems biology.[17] The foundational understanding of the CNPG mechanism of action provided in this guide will undoubtedly serve as a valuable resource for scientists working at the forefront of these exciting fields.

References

- MedchemExpress. 2-Chloro-4-nitrophenyl-β-D-galactopyranoside.

- ChemicalBook. 2-Chloro-4-nitrophenol | 619-08-9.

- ChemBK. 2-Chloro-4-nitrophenol.

- ChemicalBook. 2-Chloro-4-nitrophenol CAS#: 619-08-9.

- Home Sunshine Pharma. 2-Chloro-4-nitrophenol CAS 619-08-9.

- Chongqing Chemdad Co., Ltd. 2-Chloro-4-nitrophenol Analytical Chemistry.

- B-Gal Assay.

- ResearchGate. Total and Pancreatic Amylase Measured with 2-Chloro-4-nitrophenyl-4-O-β-d-galactopyranosylmaltoside.

- β-GALACTOSIDASE (LACZ) ASSAY.

- Biosynth. 2-Chloro-4-nitrophenyl b-D-galactopyranoside | 123706-60-5 | EC03318.

- Roth Lab. Beta-Galactosidase Activity Assay.

- Duchefa Biochemie. 2-Nitrophenyl-β-D-galactopyranoside.

- Thermo Fisher Scientific. β-Gal Assay Kit.

- Agilent. β–Galactosidase Assay Kit.

- Thomas Scientific. o-Nitrophenyl-ß-D-Galactopyranoside.

- Taylor & Francis Online. ONPG – Knowledge and References.

- PMC. Towards Small Scale: Overview and Applications of Microfluidics in Biotechnology.

- YouTube.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. biosynth.com [biosynth.com]

- 3. 2-Nitrophenyl-β-D-galactopyranoside | Duchefa Biochemie [duchefa-biochemie.com]

- 4. researchgate.net [researchgate.net]

- 5. thomassci.com [thomassci.com]

- 6. 2-Chloro-4-nitrophenol | 619-08-9 [chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. 2-Chloro-4-nitrophenol CAS#: 619-08-9 [m.chemicalbook.com]

- 9. 2-Chloro-4-nitrophenol Analytical Chemistry Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. 2-Chloro-4-nitrophenol CAS 619-08-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. youtube.com [youtube.com]

- 13. Beta-Galactosidase Activity Assay [rothlab.ucdavis.edu]

- 14. med.upenn.edu [med.upenn.edu]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. agilent.com [agilent.com]

- 17. Towards Small Scale: Overview and Applications of Microfluidics in Biotechnology - PMC [pmc.ncbi.nlm.nih.gov]

The Foundational Principle: Chromogenic Enzyme Detection

<-A_I-T_H_O_U_G_H_T> The user wants an in-depth technical guide on the CNPG substrate for beta-galactosidase, targeted at a scientific audience.

Here's a breakdown of the core requirements and how I'll address them:

PART 1: CORE DIRECTIVE (Autonomy)

-

Goal: Design a logical structure for the guide, not a rigid template.

-

My Plan:

-

Introduction: Briefly introduce β-galactosidase as a reporter enzyme and the importance of substrate choice.

-

The Principle of Chromogenic Assays: Explain the general mechanism of how these substrates work (enzyme cleaves substrate -> releases chromophore -> color change).

-

Focus on CNPG:

-

Introduce CNPG (2-chloro-4-nitrophenyl-β-D-galactopyranoside).

-

Explain its specific mechanism of action (hydrolysis releases 2-chloro-4-nitrophenol).

-

Discuss its advantages (e.g., spectral properties of the product).

-

-

Core Experimental Protocol: This will be the main section.

-

Materials and Reagents.

-

Experimental Workflow (visualized with Graphviz).

-

Detailed Step-by-Step Methodology.

-

Data Analysis.

-

-

Key Technical Considerations & Insights: Go beyond the basic steps. Discuss things like substrate concentration (Km), pH optimum, and assay linearity. This fulfills the "Senior Application Scientist" persona.

-

Quantitative Data Summary: A table summarizing key values like λmax, working concentrations, etc.

-

Troubleshooting: Common problems and solutions.

-

References: A consolidated, numbered list with clickable links.

-

PART 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T)

-

Goal: Act as a Senior Application Scientist, explaining the "why" behind the "how". Ensure trustworthiness and cite authoritative sources.

-

My Plan:

-

Expertise & Experience: I will pepper the text with phrases like "field-proven insights," "it is critical," "it is recommended," and explain the rationale for steps (e.g., why a stop solution is used, why linearity is important).

-

Trustworthiness: The protocol will be presented as a "self-validating system" by explicitly including controls (blanks, standards, no-enzyme controls).

-

Authoritative Grounding & References:

-

I have performed Google searches for "CNPG substrate for beta-galactosidase mechanism", "2-chloro-4-nitrophenyl-β-D-galactopyranoside assay protocol", etc.

-

The search results provide information from scientific suppliers (MedChemExpress, GoldBio, Abcam), which are authoritative in this context as they provide technical data sheets and protocols for the reagents they sell.[1]

-

I will also draw on general principles from protocols for similar substrates like ONPG, as the underlying methodology is very similar. The search results for ONPG provide detailed protocol steps that can be adapted for CNPG.[2][3][4][5][6][7][8]

-

I will synthesize this information to create the protocol and the technical guide.

-

I will create a final, consolidated "References" section with real, clickable URLs from the search results.

-

-

PART 3: VISUALIZATION & FORMATTING

-

Goal: Use tables for quantitative data, provide step-by-step protocols, and create Graphviz diagrams.

-

My Plan:

-

Data Presentation: I will create a Markdown table summarizing parameters like λmax, working concentration, pH optimum, etc.

-

Experimental Protocols: The "Step-by-Step Methodology" section will be a numbered list for clarity.

-

Mandatory Visualization (Graphviz):

-

Diagram 1: Mechanism of Action. This will show CNPG being cleaved by β-Galactosidase into Galactose and the yellow product, 2-chloro-4-nitrophenol. I'll use nodes for the molecules and the enzyme.

-

Diagram 2: Experimental Workflow. This will be a flowchart showing the major steps from sample preparation to data analysis.

-

-

Diagram Specifications: I will adhere to all specified formatting rules: max width, color contrast (e.g., #4285F4 for a node with #FFFFFF text), and descriptive captions. I will explicitly set fontcolor for high contrast.

-

Execution Strategy:

-

Draft the Text: Write the guide following the structure outlined in Part 1, integrating the scientific rationale from Part 2. I'll use the search results to ensure technical accuracy regarding the mechanism and protocol details.

-

Create the Graphviz Diagrams: Write the DOT language scripts for the two diagrams, paying close attention to the formatting and color rules.

-

Create the Table: Format the quantitative data into a clear Markdown table.

-

Compile the Reference List: Gather all the sources I used from the search results and format them into a numbered list with titles, sources, and verified URLs.

-

Final Review: Read through the entire document to ensure it flows logically, meets all user requirements, and adopts the specified persona. I will check for citation placement, formatting, and the integrity of the scientific content.## A Senior Application Scientist's Guide to the CNPG Substrate for β-Galactosidase Assays

In the landscape of molecular biology, reporter gene assays are a cornerstone for dissecting gene expression, validating drug targets, and high-throughput screening. Among the most reliable and historically significant reporter enzymes is E. coli β-galactosidase (LacZ). The power of any enzymatic assay, however, lies in the quality and characteristics of its substrate. This guide provides an in-depth technical examination of 2-chloro-4-nitrophenyl-β-D-galactopyranoside (CNPG), a chromogenic substrate offering distinct advantages for specific applications. As a Senior Application Scientist, my goal is not merely to provide a protocol, but to illuminate the scientific reasoning behind each step, empowering researchers to optimize and troubleshoot their assays with confidence.

The detection of β-galactosidase activity is elegantly simple in principle. The enzyme catalyzes the hydrolysis of a β-galactoside linkage.[7][9] When a synthetic substrate is used, this cleavage reaction is designed to release a chromophore—a molecule that absorbs light at a specific wavelength. In an ideal assay, the substrate is colorless, while the liberated chromophore is intensely colored, allowing for its quantification via spectrophotometry. The rate of color development is directly proportional to the concentration of active enzyme in the sample, providing a robust method for quantifying reporter gene expression.[4][5]

CNPG: Mechanism and Key Advantages

CNPG is a chromogenic substrate used to detect and measure the activity of the β-galactosidase enzyme.[1] The enzymatic reaction involves the hydrolytic cleavage of the β-glycosidic bond within the CNPG molecule. This process liberates two products: D-galactose and the chromophore 2-chloro-4-nitrophenol (CNP).

When the pH of the solution is raised above the pKa of CNP (typically by adding a "stop solution" like sodium carbonate), the hydroxyl group of the phenol deprotonates to form the 2-chloro-4-nitrophenolate anion. This anion exhibits a distinct yellow color, with a maximal absorbance (λmax) in the range of 405-420 nm, which can be readily measured.[3][4]

Caption: Enzymatic cleavage of CNPG by β-galactosidase releases a yellow chromophore.

While o-nitrophenyl-β-D-galactopyranoside (ONPG) is a more traditional substrate, CNPG presents a valuable alternative.[4][6] The slightly different chemical structure of the resulting chromophore can be advantageous in complex biological lysates where background absorbance from other cellular components might interfere with the signal from ONPG's product (o-nitrophenol, λmax ~420 nm).[5] The choice between substrates often depends on empirical testing with the specific biological matrix of the experiment.

Core Experimental Protocol: A Validated System for Quantitation

This protocol details a robust 96-well plate-based colorimetric assay. It is designed as a self-validating system by incorporating essential controls for accurate data interpretation.

Materials and Reagents

-

Lysis Buffer : 100 mM sodium phosphate, pH 7.3, 10 mM KCl, 1 mM MgSO₄, 0.1% Triton X-100. Rationale: The buffer maintains physiological pH for enzyme stability, while the detergent permeabilizes the cell membranes to release the enzyme.

-

Assay Buffer (Z-buffer) : 60 mM Na₂HPO₄·7H₂O, 40 mM NaH₂PO₄·H₂O, 10 mM KCl, 1 mM MgSO₄, 50 mM β-mercaptoethanol, pH 7.0. Rationale: β-mercaptoethanol is a reducing agent that helps maintain the enzyme in an active conformation. This buffer is optimized for enzymatic activity.[8]

-

CNPG Substrate Solution : Prepare a 4 mg/mL working solution of CNPG in Assay Buffer. This should be made fresh for each experiment. Rationale: Fresh preparation minimizes the risk of spontaneous hydrolysis, which can lead to high background.

-

Stop Solution : 1 M Sodium Carbonate (Na₂CO₃). Rationale: This strongly alkaline solution immediately raises the pH, denaturing and inactivating the β-galactosidase. It also ensures the complete deprotonation of the CNP chromophore for a stable and maximal color signal.[2][8]

-

β-Galactosidase Standard : A purified β-galactosidase of known enzymatic activity (e.g., from Sigma-Aldrich) for generating a standard curve.

-

Equipment : 96-well clear, flat-bottom microplate; microplate reader with 405-420 nm filter; 37°C incubator.

Experimental Workflow

Caption: Standard workflow for a CNPG-based β-galactosidase colorimetric assay.

Step-by-Step Methodology

-

Sample and Standard Preparation :

-

Prepare cell lysates from transfected or induced cells using Lysis Buffer. Centrifuge at high speed (e.g., >12,000 x g) for 5 minutes at 4°C to pellet insoluble debris. Transfer the clear supernatant to a new tube.[5]

-

Prepare a serial dilution of the β-Galactosidase Standard in Lysis Buffer. This will be used to create a standard curve. Include a "zero standard" (blank) containing only Lysis Buffer.

-

-

Assay Plate Setup :

-

Pipette 50 µL of each cell lysate, standard, and blank into separate wells of a 96-well plate. It is highly recommended to run all samples and standards in triplicate for statistical robustness.

-

-

Enzymatic Reaction :

-

To each well, add 100 µL of the freshly prepared 4 mg/mL CNPG Substrate Solution to start the reaction.

-

Mix gently on a plate shaker for 10-15 seconds.

-

-

Incubation :

-

Incubate the plate at 37°C. The incubation time is critical and must be optimized; it can range from 15 minutes to several hours depending on the enzyme concentration.[2] The reaction must be stopped when the color of the most active samples is clearly yellow but not saturated, and while the rate of color development is still linear.

-

-

Stopping the Reaction :

-

Add 50 µL of 1 M Na₂CO₃ to each well to terminate the enzymatic reaction.[8] The color will intensify and stabilize.

-

-

Data Acquisition :

-

Read the absorbance of the plate at a wavelength between 405 nm and 420 nm using a microplate reader.

-

Data Analysis

-

Correct for Background : Subtract the average absorbance of the blank wells from all other readings.

-

Generate Standard Curve : Plot the background-corrected absorbance of the β-Galactosidase Standards against their known activity (e.g., in mU/mL). Perform a linear regression to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value >0.98 indicates a reliable standard curve.

-

Calculate Sample Activity : Use the linear regression equation to calculate the β-galactosidase activity in your unknown samples from their background-corrected absorbance values. Normalize this activity to the total protein concentration of the lysate (determined by a compatible protein assay like BCA) to report specific activity (e.g., mU/mg protein).

Quantitative Data and Technical Insights

| Parameter | Value / Recommendation | Rationale & Field Insight |

| Chromophore | 2-chloro-4-nitrophenol (CNP) | Anionic form is intensely yellow. |

| λmax (Absorbance Max) | 405 - 420 nm | Check the specifications of your plate reader filter. 410 nm is a common and effective choice.[2] |

| Working [CNPG] | ~4 mg/mL | This concentration should be well above the Km of the enzyme to ensure zero-order kinetics, where the reaction rate is dependent on enzyme concentration, not substrate. |

| pH Optimum | ~7.0 - 7.5 | E. coli β-galactosidase activity is maximal in this neutral pH range. Ensure your Assay Buffer is correctly prepared. |

| Stop Reagent | 1 M Na₂CO₃ | Provides an abrupt pH shift to >9.5, which simultaneously stops the enzyme and maximizes the chromophore's color.[3][10] |

Troubleshooting

-

High Background (High Blank Reading) : This often points to spontaneous hydrolysis of the CNPG substrate. Ensure the CNPG solution is made fresh and that the pH of the Assay Buffer is not alkaline. Run a "no-lysate" control to confirm.

-

Low Signal : Can be caused by low enzyme expression, inefficient cell lysis, or an inactive enzyme. Re-evaluate your transfection/induction protocol and lysis procedure. Ensure the β-mercaptoethanol was added to the Assay Buffer.

-

Poor Reproducibility : Usually due to pipetting errors or temperature gradients across the 96-well plate during incubation. Use calibrated multichannel pipettes and ensure the incubator provides uniform heating.

By integrating this detailed understanding of the CNPG substrate with meticulous experimental execution, researchers can generate highly reliable and reproducible data, furthering their drug development and scientific discovery efforts.

References

-

Helier Scientific Ltd. (n.d.). Chromogenic substrates for the assay of β-galactosidase (EC 3.2.1.23). Retrieved from [Link]

- Google Patents. (1991). EP0413561A2 - Substrates for beta-galactosidase.

-

Cold Spring Harbor Protocols. (n.d.). B-Gal Assay. Retrieved from [Link]

-

ResearchGate. (2016). Which substrate you can recommend to use in β-galactosidase inhibition assay? Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). ONPG – Knowledge and References. Retrieved from [Link]

-

MicrobiologyInfo.com. (2022, August 10). ONPG Test - Principle, Procedure, Uses and Interpretation. Retrieved from [Link]

-

Microbe Notes. (2023, March 31). ONPG Test- Principle, Procedure, Results, Uses. Retrieved from [Link]

-

PubMed. (2012). Scanning assay of beta-galactosidase activity. Retrieved from [Link]

-

Roth Lab, University of California, Davis. (2000, September 7). β-Galactosidase Activity Assay. Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. med.upenn.edu [med.upenn.edu]

- 3. researchgate.net [researchgate.net]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. microbiologyinfo.com [microbiologyinfo.com]

- 7. microbenotes.com [microbenotes.com]

- 8. Beta-Galactosidase Activity Assay [rothlab.ucdavis.edu]

- 9. scbt.com [scbt.com]

- 10. Chromogenic substrates for the assay of β-galactosidase (EC 3.2.1.23) | Helier Scientific ltd [helierscientific.com]

2-Chloro-4-nitrophenyl-beta-D-galactopyranoside hydrolysis product

An In-depth Technical Guide to the Enzymatic Hydrolysis of 2-Chloro-4-nitrophenyl-β-D-galactopyranoside (CNPG)

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the hydrolysis of the chromogenic substrate 2-Chloro-4-nitrophenyl-β-D-galactopyranoside (CNPG) by the enzyme β-galactosidase (EC 3.2.1.23). We will explore the underlying biochemical principles, the physicochemical properties of the reaction products, and detailed protocols for the quantitative analysis of enzyme activity. This document is intended for researchers, scientists, and drug development professionals who utilize reporter gene assays, study enzyme kinetics, or are engaged in the screening of enzyme inhibitors. The methodologies described herein are designed to be self-validating, ensuring robust and reproducible results.

The Hydrolysis Reaction: Mechanism and Products

The utility of CNPG as a substrate lies in its specific recognition and cleavage by β-galactosidase, which catalyzes the hydrolysis of the β-glycosidic bond. This enzymatic action is central to numerous applications in molecular biology and biochemistry.[1]

The Reactants and Products

The hydrolysis reaction involves the conversion of the colorless substrate, CNPG, into two products: the monosaccharide D-galactose and the intensely yellow chromophore, 2-chloro-4-nitrophenol (CNP).[2]

-

Substrate: 2-Chloro-4-nitrophenyl-β-D-galactopyranoside (CNPG)

-

Enzyme: β-Galactosidase

-

Products: D-Galactose and 2-Chloro-4-nitrophenol (CNP)

Enzymatic Mechanism

β-galactosidase is a hydrolase that is highly specific for the β-D-galactopyranoside moiety of its substrates.[3] The reaction proceeds via a two-step mechanism involving a covalent glycosyl-enzyme intermediate:

-

Galactosylation: A nucleophilic glutamate residue (Glu537 in E. coli LacZ) in the enzyme's active site attacks the anomeric carbon of the galactose moiety in CNPG. This results in the formation of a covalent bond between galactose and the enzyme, releasing the first product, 2-chloro-4-nitrophenol. This step is facilitated by another acidic residue (Glu461) acting as a proton donor.[3]

-

Degalactosylation: The galactosyl-enzyme intermediate is then hydrolyzed by a water molecule, which is activated by the now-basic Glu461. This second nucleophilic attack cleaves the covalent bond, releasing D-galactose and regenerating the free enzyme for subsequent catalytic cycles.[3]

The overall reaction can be visualized as follows:

Physicochemical Properties of the Reporter Molecule: 2-Chloro-4-nitrophenol (CNP)

The quantitative power of the CNPG assay is entirely dependent on the chromogenic properties of the hydrolysis product, 2-chloro-4-nitrophenol (CNP).

Chromogenic Nature and Rationale for Alkaline Stop Solution

In its protonated (phenolic) form at neutral or acidic pH, CNP is faintly colored. However, under alkaline conditions (pH > 8.1), the phenolic proton dissociates, forming the 2-chloro-4-nitrophenolate anion.[2] This anion exhibits strong resonance stabilization, which delocalizes the negative charge across the aromatic ring and the nitro group. This extended conjugation system is a powerful chromophore, causing a significant bathochromic (deepening of color) and hyperchromic (intensification of color) effect.

This chemical property is exploited in endpoint assays. The addition of a high-pH stop solution, typically 1 M sodium carbonate (Na₂CO₃), serves two critical functions:

-

Halts the Reaction: The high pH denatures the β-galactosidase enzyme, instantly stopping all catalytic activity and ensuring the reaction time is precisely controlled.[4]

-

Maximizes Signal: It quantitatively converts all liberated CNP into its intensely yellow phenolate form, maximizing the absorbance signal for sensitive and accurate spectrophotometric measurement.[5]

Key Physicochemical Properties

The properties of CNP are well-characterized, making it a reliable reporter molecule for quantitative assays.

| Property | Value | Source(s) |

| Chemical Formula | C₆H₄ClNO₃ | [6][7] |

| Molar Mass | 173.55 g/mol | [6][7] |

| CAS Number | 619-08-9 | [8][9] |

| Appearance | White to yellow crystalline powder | [10] |

| Melting Point | 105-106 °C | [8][10] |

| Absorbance Maximum (λmax) | ~405-420 nm | [5][11] |

| Molar Extinction Coefficient (ε) | ~18,100 M⁻¹cm⁻¹ at 400 nm in 0.1 M NaOH* | [3] |

*Note: This value is for the structurally analogous compound p-nitrophenol under identical alkaline conditions and serves as a highly reliable estimate for quantitative calculations.

Quantitative Analysis of β-Galactosidase Activity

The rate of yellow color formation is directly proportional to the activity of β-galactosidase in the sample. This relationship can be precisely quantified using spectrophotometry.

Assay Workflow

The workflow for a typical β-galactosidase assay using CNPG is a robust, multi-step process designed for reproducibility. It involves preparing the biological sample, initiating the enzymatic reaction, stopping the reaction at a defined time point, and measuring the resulting product.

Detailed Experimental Protocol (Endpoint Assay)

This protocol is adapted from standard methodologies for nitrophenyl-based substrates and is suitable for cell lysates or purified enzyme preparations.[4][12]

Reagents:

-

Z-Buffer (pH 7.0):

-

60 mM Na₂HPO₄·7H₂O (1.61 g / 100 mL)

-

40 mM NaH₂PO₄·H₂O (0.55 g / 100 mL)

-

10 mM KCl (0.075 g / 100 mL)

-

1 mM MgSO₄·7H₂O (0.025 g / 100 mL)

-

Just before use, add β-mercaptoethanol to a final concentration of 50 mM (350 µL per 100 mL of buffer).

-

-

CNPG Substrate Solution: 4 mg/mL of CNPG dissolved in Z-Buffer.

-

Stop Solution: 1 M Sodium Carbonate (Na₂CO₃) (10.6 g / 100 mL of dH₂O).

-

Cell Lysate or Enzyme Sample: Diluted in Z-Buffer.

Procedure:

-

Setup: Label microcentrifuge tubes for each sample, a negative control (buffer only), and a positive control (if available).

-

Reaction Mixture: To each tube, add a volume of Z-Buffer and sample such that the total volume is 800 µL. For example, add 700 µL of Z-Buffer and 100 µL of cell lysate. Include a blank tube with 800 µL of Z-Buffer only.

-

Equilibration: Pre-incubate the tubes in a water bath at the desired assay temperature (e.g., 28°C or 37°C) for 5 minutes to ensure temperature stability.

-

Initiation: Start the reaction by adding 200 µL of the 4 mg/mL CNPG Substrate Solution to each tube. Vortex briefly and start a timer immediately. The total volume is now 1.0 mL.

-

Incubation: Incubate the reactions at the chosen temperature. The incubation time will depend on the enzyme activity; it can range from 15 minutes to several hours. The reaction should be stopped when a moderate yellow color has developed but before the signal becomes saturated.

-

Termination: Stop the reaction by adding 500 µL of 1 M Na₂CO₃ Stop Solution to each tube. Vortex to mix thoroughly.

-

Measurement: Centrifuge the tubes for 5 minutes at maximum speed to pellet any cell debris. Transfer the clear supernatant to a cuvette and measure the absorbance at 420 nm (A₄₂₀) and 550 nm (A₅₅₀) using a spectrophotometer. The A₅₅₀ reading is used to correct for light scattering from any remaining particulates.

Data Analysis and Calculation of Activity

Enzyme activity is typically expressed in "Miller Units," a standardized measure that accounts for reaction time, cell density, and reaction volume.

Calculation of Miller Units:

The activity is calculated using the following formula, adapted from the classical method described by J.H. Miller:

Miller Units = 1000 × [ (A₄₂₀ - (1.75 × A₅₅₀)) ] / [ t × V × OD₆₀₀ ]

Where:

-

A₄₂₀: Absorbance of the reaction mixture at 420 nm.

-

A₅₅₀: Absorbance at 550 nm to correct for light scattering. The factor 1.75 is an empirical correction.

-

t: Reaction time in minutes.

-

V: Volume of the cell culture used in the assay, in milliliters (e.g., 0.1 mL if 100 µL of lysate was used).

-

OD₆₀₀: Optical density at 600 nm of the cell culture just before the assay, which normalizes for cell number.

Calculation of Specific Activity (International Units):

For purified enzymes, activity can be calculated in more standard units (U), where 1 U = 1 µmol of product formed per minute.

-

Calculate the concentration of CNP produced:

-

Use the Beer-Lambert Law: A = εcl

-

Concentration (c) = A / (ε × l)

-

Where A is the corrected absorbance (A₄₂₀), ε is the molar extinction coefficient (~18,100 M⁻¹cm⁻¹), and l is the path length of the cuvette (typically 1 cm).

-

-

Calculate the total µmoles of CNP:

-

µmoles = Concentration (mol/L) × Total Reaction Volume (L) × 10⁶ (µmol/mol)

-

-

Calculate the activity in U/mL of enzyme:

-

Activity (U/mL) = µmoles / (Reaction Time (min) × Volume of Enzyme Used (mL))

-

Applications in Research and Drug Development

The CNPG assay is a versatile tool with broad applications.

-

Reporter Gene Assays: The lacZ gene, which encodes β-galactosidase, is a widely used reporter in molecular biology to study gene expression. The CNPG assay provides a highly sensitive and quantitative readout of promoter activity or transfection efficiency, analogous to the classic ONPG assay.[1][13]

-

Enzyme Kinetics and Characterization: CNPG is an excellent substrate for determining the kinetic parameters of β-galactosidase, such as the Michaelis constant (Km) and maximum velocity (Vmax).[14][15] By varying the concentration of CNPG and measuring the initial reaction rates, researchers can construct Michaelis-Menten or Lineweaver-Burk plots to characterize enzyme performance.

-

High-Throughput Screening (HTS): The assay's simplicity and colorimetric readout make it easily adaptable to a 96-well or 384-well plate format for HTS of potential β-galactosidase inhibitors.[1] Such screens are relevant in the development of therapeutics for conditions involving abnormal lysosomal enzyme activity or as antimicrobial agents targeting bacterial β-galactosidases.

Conclusion

The hydrolysis of 2-Chloro-4-nitrophenyl-β-D-galactopyranoside provides a robust, sensitive, and highly quantitative method for measuring β-galactosidase activity. A thorough understanding of the reaction mechanism, the physicochemical properties of the 2-chloro-4-nitrophenol product, and adherence to validated protocols enables researchers to generate reliable and reproducible data. Its adaptability for applications ranging from fundamental enzyme characterization to high-throughput drug screening underscores its value as a core technique in the modern life sciences laboratory.

References

-

Jarrah, M. B., Hassan, S. A., Al-Shuhaib, M. B. S., & Al-Kaabi, M. H. (2023). Characterization of Beta-Galactosidase Enzyme Kinetics and Thermodynamics Produced from Aspergillus Oryzae. Pakistan Journal of Life and Social Sciences, 21(2), 183-193. [Link]

-

Nguyen, T. H., Splechtna, B., Krasteva, S., Kneifel, W., & Haltrich, D. (2007). Purification and characterization of two novel β-galactosidases from Lactobacillus reuteri. Journal of Agricultural and Food Chemistry, 55(16), 6724-6732. (Data available on ResearchGate). [Link]

-

Ausubel, F. M., Brent, R., Kingston, R. E., Moore, D. D., Seidman, J. G., Smith, J. A., & Struhl, K. (Eds.). (1994). Current protocols in molecular biology. John Wiley & Sons, Inc. (Protocol snippet available online). [Link]

-

Price-Carter, M. (2000). β-Galactosidase Activity Assay. Roth Lab, University of California, Davis. [Link]

-

Held, P. (n.d.). Kinetic Analysis of ß-Galactosidase Activity using PowerWave HT Microplate Spectrophotometer and Gen5 Data Analysis Software. BioTek Instruments, Inc. (now Agilent). [Link]

-

SpectraBase. (n.d.). 2-Chloro-4-nitrophenol. [Link]

-

Tong, F., Luo, Y. C., Zhao, H. Y., & Zhang, X. (2023). Exploring Sustainable Remediation Options: The Mycodegradation of Halogenated Nitroaromatic Compounds by Caldariomyces fumago. Preprint. (Figure available on ResearchGate). [Link]

-

Griffith, K. L., & Wolf, R. E., Jr. (2002). Single-step method for β-galactosidase assays in Escherichia coli using a 96-well microplate reader. Biotechniques, 32(1), 42-44. [Link]

-

Agilent Technologies, Inc. (2012). β–Galactosidase Assay Kit Instruction Manual. [Link]

-

Coker, J. A., Brenchley, J. E. (2003). Biochemical Characterization of a β-Galactosidase with a Low Temperature Optimum Obtained from an Antarctic Arthrobacter Isolate. Applied and Environmental Microbiology, 69(6), 3313-3320. [Link]

-

NIST. (n.d.). Phenol, 2-chloro-4-nitro-. NIST Chemistry WebBook, SRD 69. [Link]

-

Ghosh, A., Das, S., & Dastidar, M. G. (2014). Degradation of 4-Nitrophenol, 2-Chloro-4-nitrophenol, and 2,4-Dinitrophenol by Rhodococcus imtechensis Strain RKJ300. Journal of Environmental Engineering, 140(4). (Data available on ResearchGate). [Link]

-

OpenWetWare contributors. (n.d.). Beta-galactosidase Kinetics. [Link]

- Khan, M. N., & Siddiqui, A. A. (1984). Determination of Molar Extinction Coefficients for p-Nitrophenol. Journal of the Chemical Society of Pakistan, 6(1), 55-58.

-

NIST. (n.d.). Phenol, 2-chloro-4-nitro-. NIST Chemistry WebBook. [Link]

-

Li, C., Liu, G., Li, N., & Feng, C. (2019). Cathodic reduction characteristics of 2-chloro-4-nitrophenol in microbial electrolysis cell. RSC Advances, 9(63), 36943-36952. [Link]

-

Sahoo, S. K., Parida, K. M., & Sahu, S. C. (2012). Quick photo-Fenton degradation of phenolic compounds by Cu/Al2O3-MCM-41 under visible light irradiation. Journal of Molecular Catalysis A: Chemical, 359, 87-95. (Figure available on ResearchGate). [Link]

-

Juers, D. H., Matthews, B. W., & Huber, R. E. (2012). LacZ β-galactosidase: structure and function of an enzyme of historical and molecular biological importance. Protein Science, 21(12), 1792-1807. [Link]

-

Chemsrc. (n.d.). 2-Chloro-4-nitrophenol(CAS#:619-08-9). [Link]

-

National Center for Biotechnology Information. (n.d.). Nitrofungin. PubChem Compound Database. [Link]

Sources

- 1. Single-step method for β-galactosidase assays in Escherichia coli using a 96-well microplate reader - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. Beta-Galactosidase Activity Assay [rothlab.ucdavis.edu]

- 5. Cathodic reduction characteristics of 2-chloro-4-nitrophenol in microbial electrolysis cell [eeer.org]

- 6. Phenol, 2-chloro-4-nitro- [webbook.nist.gov]

- 7. Phenol, 2-chloro-4-nitro- [webbook.nist.gov]

- 8. 2-Chloro-4-nitrophenol | 619-08-9 [chemicalbook.com]

- 9. Nitrofungin | C6H4ClNO3 | CID 12074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-氯-4-硝基苯酚 97% | Sigma-Aldrich [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

- 12. agilent.com [agilent.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. pjlss.edu.pk [pjlss.edu.pk]

- 15. agilent.com [agilent.com]

An In-depth Technical Guide to bis-CNB-GABA: A Photoactivatable Neurotransmitter for High-Fidelity Neuronal Control

Introduction: The Pursuit of Precision in Neuroscience

The ability to manipulate neuronal activity with high spatiotemporal precision is paramount to unraveling the complexities of neural circuits. Photoactivatable "caged" neurotransmitters have emerged as indispensable tools in this endeavor, offering researchers the ability to control neuronal signaling with light.[1] However, a significant challenge with many first-generation caged compounds is their residual activity at target receptors, which can confound experimental results. This guide provides a comprehensive overview of bis-α-carboxy-2-nitrobenzyl-GABA (bis-CNB-GABA), a doubly caged derivative of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA).[1][2][3][4] Developed to overcome the limitations of its predecessors, bis-CNB-GABA exhibits minimal receptor interference prior to photolysis, making it an exemplary tool for high-fidelity studies of inhibitory neurotransmission.[1][3][4]

This document serves as a technical resource for researchers, scientists, and drug development professionals, offering in-depth information on the physical and chemical properties of bis-CNB-GABA, detailed protocols for its application, and insights into the experimental causality that underpins its use.

I. Core Principles and Advantages of the Double-Caging Strategy

The central innovation of bis-CNB-GABA lies in its "double-caging" strategy.[1] Unlike singly caged GABA analogues that can still interact with GABA receptors, bis-CNB-GABA has two photo-labile α-carboxy-2-nitrobenzyl (CNB) groups attached to both the amine and carboxylic acid moieties of the GABA molecule.[1] This dual modification significantly reduces the structural resemblance to native GABA, thereby minimizing its affinity for GABAergic receptors in its inactive state.[1]

The primary advantages of this design are:

-

Low Receptor Antagonism: Bis-CNB-GABA displays virtually no antagonist activity at submillimolar concentrations, allowing for its use at higher concentrations without interfering with normal synaptic function.[1][2]

-

High Spatiotemporal Resolution: The rapid photolysis of the caging groups allows for the precise and localized release of GABA, enabling the stimulation of individual synapses or even subcellular compartments.[1]

-

Suitability for Two-Photon Uncaging: The photophysical properties of bis-CNB-GABA make it amenable to two-photon excitation, a technique that provides enhanced spatial resolution in three dimensions.[1][3][4]

II. Physicochemical Properties of bis-CNB-GABA

A thorough understanding of the physical and chemical properties of bis-CNB-GABA is crucial for its effective use in experimental settings. The key characteristics are summarized in the table below.

| Property | Value | Source |

| Full Chemical Name | bis-α-carboxy-2-nitrobenzyl-GABA | [1] |

| Molecular Formula | C20H19N3O10 | [5] |

| Molecular Weight | 461.38 g/mol | [5] |

| Appearance | Tan powder | [1][2] |

| Solubility | Soluble up to 17 mM in pH 7.0 phosphate buffer | [1] |

| Maximal Absorbance (λmax) | 262 nm | [1][2] |

| Molar Extinction Coefficient (ε) | 7550 M⁻¹ cm⁻¹ at 262 nm | [1][2] |

| Quantum Yield (Φ) of Photolysis | O-position: 0.15 (at 254 nm); N-position: 0.032 (at 254 nm) | [1] |

| Stability | Half-life (t1/2) of 98 days in solution under ambient light | [1][3][4] |

| Purity | >99% pure by ¹H NMR analysis, with <0.2% residual GABA | [1][2] |

III. Synthesis of bis-CNB-GABA

The synthesis of bis-CNB-GABA is a multi-step process that is comparable in complexity to the synthesis of singly caged GABA compounds.[1][2] A general schematic of the synthesis is provided below. For a detailed, step-by-step protocol, including reagent quantities and reaction conditions, please refer to the supplementary information of Shi et al. (2014).[5]

Caption: Workflow for whole-cell electrophysiology with bis-CNB-GABA.

V. Data Interpretation and Causality

When interpreting data obtained using bis-CNB-GABA, it is essential to consider the following:

-

Control for Photolysis Byproducts: While the primary photoproduct is GABA, it is good practice to perform control experiments to ensure that the photolysis byproducts themselves do not have unforeseen effects on neuronal activity.

-

Light Scattering and Absorption: In dense tissue, light scattering can affect the spatial resolution of uncaging. The absorption of light by the tissue can also reduce the efficiency of photolysis at deeper locations.

-

Concentration Dependence: The concentration of bis-CNB-GABA should be carefully chosen to be sufficient for evoking robust responses upon photolysis while remaining below the threshold for any potential non-specific effects.

VI. Conclusion and Future Directions

bis-CNB-GABA represents a significant advancement in the field of chemical neuroscience, providing a tool for the precise and reliable manipulation of inhibitory circuits. Its low receptor interference and suitability for two-photon uncaging make it an ideal choice for a wide range of applications, from single-synapse physiology to the mapping of neural microcircuits. As microscopy and optical techniques continue to evolve, the utility of high-fidelity caged compounds like bis-CNB-GABA will undoubtedly expand, enabling researchers to ask and answer increasingly sophisticated questions about the workings of the brain.

References

-

Shi, D. D., Trigo, F. F., Semmelhack, M. F., & Wang, S. S. H. (2014). Synthesis and biological evaluation of bis-CNB-GABA, a photoactivatable neurotransmitter with low receptor interference and chemical two-photon uncaging properties. Journal of the American Chemical Society, 136(5), 1976–1981. [Link]

-

Shi, D. D., Trigo, F. F., Semmelhack, M. F., & Wang, S. S. H. (2014). Synthesis and biological evaluation of bis-CNB-GABA, a photoactivatable neurotransmitter with low receptor interference and chemical two-photon uncaging properties. ACS Publications. [Link]

-

Shi, D. D., Trigo, F. F., Semmelhack, M. F., & Wang, S. S. H. (2014). Supplemental Information: Synthesis and biological evaluation of bis-CNB-GABA, a photoactivatable neurotransmitter with low receptor interference and chemical two-photon uncaging properties. Semantic Scholar. [Link]

-

Shi, D. D., Trigo, F. F., Semmelhack, M. F., & Wang, S. S. H. (2014). Synthesis and biological evaluation of bis-CNB-GABA, a photoactivatable neurotransmitter with low receptor interference and chemical two-photon uncaging properties. PubMed. [Link]

-

Wang Lab. (n.d.). Synthesis and biological evaluation of bis-CNB-GABA, a photoactivatable neurotransmitter with low receptor interference and chemical two-photon uncaging properties. Princeton University. [Link]

-

Trigo, F. F., et al. (2009). Two-color, two-photon uncaging of glutamate and GABA. Nature Methods, 7(2), 123–125. [Link]

-

Matsuzaki, M., et al. (2010). Two-photon uncaging of γ-aminobutyric acid in intact brain tissue. Nature Chemical Biology, 6(4), 255–257. [Link]

-

Ellis-Davies, G. C. (2019). Two-Photon Uncaging of Glutamate. Frontiers in Synaptic Neuroscience, 10, 48. [Link]

-

Olson, J. P., et al. (2013). Wavelength-selective one- and two-photon uncaging of GABA. Journal of the American Chemical Society, 135(43), 15942–15945. [Link]

-

Zito, K., et al. (n.d.). Two-Photon Glutamate Uncaging to Study Structural and Functional Plasticity of Dendritic Spines. Zito Lab. [Link]

-

Charles River. (n.d.). In Vitro & In Vivo Electrophysiology Studies. Charles River Laboratories. [Link]

-